3-Methoxyphenylmagnesium bromide
Overview
Description
3-Methoxyphenylmagnesium bromide, also known as (m-Methoxyphenyl)magnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly valuable in forming carbon-carbon bonds. The compound has the molecular formula CH₃OC₆H₄MgBr and is typically used in solution form, often in tetrahydrofuran (THF) or toluene .
Mechanism of Action
Target of Action
3-Methoxyphenylmagnesium bromide is a Grignard reagent . The primary targets of this compound are electrophilic carbon atoms present in organic compounds such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The magnesium atom in this compound carries a partial positive charge, while the carbon atom carries a partial negative charge, making it a strong nucleophile . This allows the carbon atom to attack the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving carbonyl-containing compounds . By reacting with these compounds, this compound can introduce a 3-methoxyphenyl group into the molecule, thereby altering its structure and function .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . This can lead to significant changes in the molecular and cellular functions of the resulting compound .
Action Environment
The action of this compound is highly dependent on the environmental conditions . It is sensitive to moisture and air, and it requires an anhydrous and inert atmosphere for its reactions . The presence of water or other protic solvents can lead to the rapid decomposition of this compound, reducing its efficacy .
Biochemical Analysis
Biochemical Properties
The role of 3-Methoxyphenylmagnesium bromide in biochemical reactions is primarily as a nucleophile, reacting with electrophilic carbon atoms in various molecules
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with electrophilic carbon atoms in various molecules . This can lead to the formation of new carbon-carbon bonds, potentially influencing the structure and function of these molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylmagnesium bromide is synthesized through the reaction of 3-methoxybromobenzene with magnesium in an anhydrous solvent such as ether or THF. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent formation .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of automated systems and controlled environments ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution: Can react with halides to form new carbon-carbon bonds.
Major Products:
Alcohols: Formed from the reaction with aldehydes or ketones.
Substituted Aromatics: Formed from reactions with halides
Scientific Research Applications
3-Methoxyphenylmagnesium bromide is widely used in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Methoxyphenylmagnesium bromide
Properties
IUPAC Name |
magnesium;methoxybenzene;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404800 | |
Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-40-3 | |
Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methoxyphenylmagnesium bromide in the synthesis of Larreantin?
A1: this compound acts as a nucleophile in the synthesis of Larreantin, a cytotoxic naphthoquinonoid sesquilignan. [] The Grignard reagent attacks the carbonyl group of 4,5-dihydro-2-(5,7-diisopropoxy-1-methoxy-2-naphthyl)-4,4-dimethyloxazole, adding the 3-methoxyphenyl moiety to the molecule. This is a key step in building the complex structure of Larreantin. []
Q2: Can this compound be used to introduce a labeled carbon atom into a target molecule?
A2: While not directly demonstrated in the provided research, the use of this compound for introducing a labeled carbon atom is plausible. The synthesis of Sumithion-(phenyl-14C) utilizes a Grignard reaction with 1-bromo-3-methoxybenzene-14C6. [] By analogy, synthesizing this compound from a 14C-labeled precursor would allow for the incorporation of the labeled carbon into the target molecule during a subsequent reaction.
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